molecular formula C25H24N6O2 B2736401 1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788673-74-4

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736401
CAS No.: 1788673-74-4
M. Wt: 440.507
InChI Key: AVPFVRKZYHPFBT-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1788673-74-4) is a synthetic small molecule with a molecular formula of C25H24N6O2 and a molecular weight of 440.50 g/mol . This complex heterocyclic compound features a 1,2,3-triazole core, which is a privileged scaffold in medicinal chemistry, and integrates multiple pharmacophoric elements including benzyl, pyrrolidone, and pyrrole groups. This specific structural architecture suggests potential for diverse biological interactions and makes it a valuable scaffold for molecular linking, expansion, and modification in drug discovery efforts . While the specific biological profile of this exact molecule is an area of active investigation, its structural components are associated with significant research applications. Notably, compounds with similar benzyl-azole and pyrrolidone motifs have been investigated as potent inhibitors of kinesin spindle protein (KSP), a target of high interest in oncology research for the development of anti-mitotic cancer therapeutics . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a core structure for screening against novel biological targets in assay development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPFVRKZYHPFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a triazole ring, pyrrole moieties, and a carboxamide group. These elements suggest significant potential for biological activity, particularly in pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrrole Moieties : Often associated with neuroactive compounds and have been shown to possess various biological effects.
  • Carboxamide Group : This functional group can enhance the compound’s solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with critical enzymes:

  • Enoyl-acyl carrier protein reductase (ENR) : Involved in fatty acid synthesis; inhibition can disrupt lipid biosynthesis.
  • Dihydrofolate reductase (DHFR) : Plays a crucial role in folate metabolism; inhibition can interfere with DNA synthesis and cell proliferation.

These interactions indicate that the compound may have applications in treating conditions such as cancer and bacterial infections by disrupting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar chemical structures exhibit potent anticancer activity against various cell lines, including A549 (human lung adenocarcinoma) cells. For example:

CompoundIC50 (µM)Cell LineNotes
Compound 1815A549Significant reduction in cell viability
Compound 2110A549Selective against multidrug-resistant strains

These findings suggest that the structural modifications in compounds similar to this compound can enhance anticancer properties while minimizing toxicity to normal cells.

Antimicrobial Activity

Research indicates that compounds with similar frameworks exhibit antimicrobial properties against multidrug-resistant pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus8 µg/mLCompound 21
Escherichia coli16 µg/mLCompound 18

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant strains.

Case Studies

Several studies have documented the promising biological activities associated with derivatives of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized various derivatives and evaluated their effects on A549 cells.
    • Results showed that specific substitutions enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Study on Antimicrobial Properties :
    • The antimicrobial efficacy of related compounds was tested against a panel of resistant bacteria.
    • Notable activity was observed against MRSA strains, indicating potential clinical applications .

Scientific Research Applications

The biological activity of 1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interactions with key enzymes involved in critical metabolic pathways. Notably, it has shown potential in inhibiting:

  • Enoyl-acyl carrier protein reductase : Involved in fatty acid synthesis.
  • Dihydrofolate reductase : Critical for folate metabolism.

These interactions can lead to disruptions in essential biochemical pathways, suggesting potential therapeutic applications in conditions related to metabolic dysregulation.

Research Applications

Given its structural features and biological activities, this compound can be explored for various research applications:

Drug Development

The compound's ability to interact with specific enzymes makes it a candidate for developing new therapeutics targeting metabolic disorders or infections. The triazole and carboxamide functionalities may enhance binding to biological targets.

Antimicrobial Studies

Due to the presence of the triazole ring, which is known for its antimicrobial properties, this compound could be investigated for its efficacy against bacterial and fungal pathogens.

Cancer Research

The structural similarity to other known anticancer agents suggests that this compound may exhibit cytotoxic effects against cancer cell lines. Studies could focus on its mechanism of action and potential as an anticancer drug.

Neuropharmacology

The pyrrole component is found in several neuroactive compounds; thus, this compound may also be evaluated for neuropharmacological effects, potentially influencing central nervous system disorders.

Case Studies and Research Findings

Research studies have indicated that compounds with similar structures have been effective in various biological assays. For instance:

Case Study 1: Antimicrobial Activity

A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The potential of this compound could be assessed similarly through in vitro assays.

Case Study 2: Enzyme Inhibition

Research on related compounds has shown that modifications to the triazole ring can enhance binding affinity to dihydrofolate reductase. This suggests that optimizing the structure of this compound may yield promising results in enzyme inhibition studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Present
Target Compound 1,2,3-Triazole 1-Benzyl, 4-(2-oxopyrrolidin-1-yl)benzyl, 5-(1H-pyrrol-1-yl) ~476.5 (calculated) Carboxamide, Pyrrolidinone, Pyrrole
3-(3-Benzyloxy-4-Methoxyphenyl)-1-Benzyl-5-(Pyrrolidin-1-ylcarbonyl)-4-(1H-Pyrrol-1-yl)-1H-Pyrazole Pyrazole 3-Benzyloxy-4-methoxyphenyl, 1-benzyl, 5-pyrrolidinylcarbonyl, 4-(1H-pyrrol-1-yl) ~535.6 (reported) Carbonyl, Benzyloxy, Methoxy, Pyrrole
5-(3-Benzyloxy-4-Methoxyphenyl)-1-Benzyl-3-(Pyrrolidin-1-ylcarbonyl)-4-(1H-Pyrrol-1-yl)-1H-Pyrazole Pyrazole 5-Benzyloxy-4-methoxyphenyl, 1-benzyl, 3-pyrrolidinylcarbonyl, 4-(1H-pyrrol-1-yl) ~535.6 (reported) Carbonyl, Benzyloxy, Methoxy, Pyrrole

Key Differences:

Functional Groups : The carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the pyrrolidinylcarbonyl group in pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Benzylation : Coupling of benzyl groups via nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Pyrrolidinone incorporation : Use of 2-oxopyrrolidine derivatives in Mitsunobu or Ullmann coupling reactions .
    Key considerations : Optimize catalyst loading (e.g., 5 mol% CuI for CuAAC) and solvent polarity to enhance yield (typically 50–70%). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzyl protons (δ 4.5–5.0 ppm), triazole carbons (δ 140–150 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the triazole-pyrrolidinone junction (if crystalline) .

Advanced Research Questions

Q. How can structural analogs be designed to enhance target selectivity?

  • Rational modifications :
    • Replace the benzyl group with electron-withdrawing substituents (e.g., 4-Cl) to modulate lipophilicity .
    • Substitute the pyrrolidinone ring with azetidine or morpholine to alter metabolic stability .
  • Computational guidance : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets (e.g., CDK2 or Aurora A) .

Q. How can low yields in the final coupling step be addressed?

  • Reaction optimization :
    • Screen solvents (e.g., switch from DMF to THF for sterically hindered intermediates) .
    • Employ microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids) and adjust protecting groups (e.g., tert-butyl esters) .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions. Validate using:
    • Standardized assays : ATP concentration fixed at 1 mM for kinase inhibition studies .
    • Cell-line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for off-target effects .

Q. What pharmacological targets are most plausible for this compound?

  • Kinase inhibition : Structural analogs show activity against cyclin-dependent kinases (CDKs) due to the triazole-carboxamide motif mimicking ATP’s adenine .
  • Epigenetic modulation : The pyrrole moiety may intercalate DNA or inhibit histone deacetylases (HDACs) .
  • In vitro validation : Prioritize kinase profiling panels (e.g., Eurofins DiscoverX) and cellular apoptosis assays (Annexin V/PI staining) .

Q. How can stability issues in aqueous buffers be mitigated during bioassays?

  • Formulation strategies : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
  • Degradation analysis : Monitor via HPLC at 24/48-hour intervals; identify hydrolytic cleavage sites (e.g., triazole-carboxamide bond) .

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